molecular formula C16H16N4 B8337739 3-Cyclobutyl-1-phenylimidazo[1,5-a]pyrazin-8-amine

3-Cyclobutyl-1-phenylimidazo[1,5-a]pyrazin-8-amine

Cat. No. B8337739
M. Wt: 264.32 g/mol
InChI Key: LCTUWAMLXQDUMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclobutyl-1-phenylimidazo[1,5-a]pyrazin-8-amine is a useful research compound. Its molecular formula is C16H16N4 and its molecular weight is 264.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Cyclobutyl-1-phenylimidazo[1,5-a]pyrazin-8-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyclobutyl-1-phenylimidazo[1,5-a]pyrazin-8-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Cyclobutyl-1-phenylimidazo[1,5-a]pyrazin-8-amine

Molecular Formula

C16H16N4

Molecular Weight

264.32 g/mol

IUPAC Name

3-cyclobutyl-1-phenylimidazo[1,5-a]pyrazin-8-amine

InChI

InChI=1S/C16H16N4/c17-15-14-13(11-5-2-1-3-6-11)19-16(12-7-4-8-12)20(14)10-9-18-15/h1-3,5-6,9-10,12H,4,7-8H2,(H2,17,18)

InChI Key

LCTUWAMLXQDUMB-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NC(=C3N2C=CN=C3N)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Gaseous NH3 was condensed into a cooled (−78° C.) solution of 8-chloro-3-cyclobutyl-1-phenylimidazo[1,5-a]pyrazine (602.9 mg, 2.125 mmol) in NH3/i-PrOH (2M, 15 mL) in a pressure tube until the volume had doubled. The tube was sealed and heated to 110° C. for 2 d. After excess NH3/i-PrOH was removed in vacuo, the residue was extracted with CH2Cl2 (3×30 mL), and the combined organic layers were washed with brine (3×30 mL), dried over anhydrous MgSO4, filtered, and concentrated. The material obtained (670 mg) was recrystallized from EtOAc, granting 393.3 mg (70%, 1.488 mmol) of the title compound, as pale pink crystals. The mother liquor was reduced ca. 50% in vacuo and again recrystallized from EtOAc, affording an additional 38.4 mg (7%, 0.145 mmol) of the title compound, as pink crystals, >99% pure by HPLC; mp. 164-166° C.; 1H NMR (CDCl3, 400 MHz) δ 1.98-2.09 (m, 1H), 2.11-2.23 (m, 1H), 2.44-2.54 (m, 2H), 2.58-2.70 (m, 2H), 3.82 (quint, J=8.4 Hz, 1H), 5.02 (s, br, —NH2), 7.05 (d, J=4.8 Hz, 1H), 7.12 (d, J=5.2 Hz, 1H), 7.38-7.43 (m, 1H), 7.46-7.53 (m, 2H), 7.65-7.70 (m, 2H). 13C NMR (CDCl3, 100.6 MHz, DEPT135): δ 18.87 (−), 26.94 (2C, −), 31.48 (+), 106.61 (+), 113.93 (Cquart), 127.43 (+), 128.08 (+), 128.81 (2C, +), 129.67 (2C, +), 134.87 (Cquart), 135.32 (Cquart), 143.90 (Cquart), 151.75 (Cquart). MS (ES+): m/z 265.2 (100) [MH+].
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
8-chloro-3-cyclobutyl-1-phenylimidazo[1,5-a]pyrazine
Quantity
602.9 mg
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Yield
70%

Synthesis routes and methods II

Procedure details

8-Chloro-3-cyclobutyl-1-phenylimidazo[1,5-a]pyrazine: A mixture of cyclobutanecarboxylic acid [(3-chloropyrazin-2-yl)-phenylmethyl]-amide (710 mg, 2.35 mmol) and POCl3 (15 mL, 25 g, 163 mmol) was heated to 55° C., under N2 atmosphere, for 21 h. POCl3 was evaporated in vacuo, a cold solution of NH3 in i-PrOH (2M, 15 mL) was added until pH was basic, and rotary evaporation was used to remove excess solvent. The crude material was suspended between EtOAc and dH2O, the layers were separated, and the aqueous layer was extracted with EtOAc (4×50 mL). The combined organic layers were washed with NaHCO3 sat. aq. sol. (2×50 mL) and brine (1×50 mL), dried over anhydrous MgSO4, and filtered. Sample was purified by filtration through a silica gel plug with 10% EtOAc:CH2Cl2 (250 mL) and filtrate was concentrated in vacuo, affording 602.9 mg (90%, 2.125 mmol) of the title compound, containing ≈0.5 equivalents of reduced DIAD and ≦0.06 equivalents of cyclobutanecarboxylic acid [(3-chloropyrazin-2-yl)-phenylmethyl]-amide (4), as a gold-colored solid; 1H NMR (CDCl3, 400 MHz) δ 2.00-2.11 (m, 1H), 2.13-2.26 (m, 1H), 2.47-2.57 (m, 2H), 2.60-2.72 (m, 2H), 3.85 (quint, J=8.4 Hz, 1H), 7.30 (d, J=5.2 Hz, 1H), 7.38-7.47 (m, 3H), 7.50 (d, J=5.2 Hz, 1H), 7.67-7.71 (m, 2H). MS (ES+): m/z 284.1/286.1 (100/55) [MH+].
Name
8-Chloro-3-cyclobutyl-1-phenylimidazo[1,5-a]pyrazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
cyclobutanecarboxylic acid [(3-chloropyrazin-2-yl)-phenylmethyl]-amide
Quantity
710 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Yield
90%

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